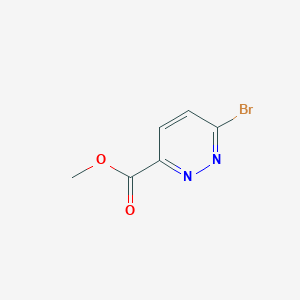

Methyl 6-bromopyridazine-3-carboxylate

Descripción

Contextualization within Halogenated Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to medicinal chemistry and materials science. Among these, halogenated heterocycles are of particular interest due to the profound influence of halogen atoms on the physicochemical properties of the parent molecule. The introduction of a halogen, such as bromine in Methyl 6-bromopyridazine-3-carboxylate, can significantly alter a compound's reactivity, lipophilicity, metabolic stability, and binding interactions with biological targets.

The carbon-bromine bond in such aromatic systems is susceptible to various chemical transformations, most notably cross-coupling reactions. This reactivity allows for the strategic introduction of diverse functional groups, making halogenated heterocycles like this compound valuable synthons for combinatorial chemistry and drug discovery programs. The presence of the bromine atom, combined with the electron-withdrawing nature of the pyridazine (B1198779) ring and the methyl carboxylate group, creates a specific electronic environment that dictates the molecule's reactivity and potential applications.

Significance of the Pyridazine Scaffold in Synthetic and Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.netthieme-connect.com This structural motif is found in a number of biologically active compounds and approved drugs, highlighting its importance in the development of new therapeutic agents. nih.govwikipedia.orgnih.gov The unique arrangement of the nitrogen atoms in the pyridazine ring imparts specific properties, including a significant dipole moment and the ability to act as hydrogen bond acceptors, which are crucial for molecular recognition and drug-target interactions. nih.gov

| Property | Description | Significance in Drug Design |

| Dipole Moment | The pyridazine ring possesses a high dipole moment. | Influences π-π stacking interactions and other non-covalent binding forces with biological targets. nih.gov |

| Hydrogen Bonding | The two adjacent nitrogen atoms can act as hydrogen bond acceptors. | Crucial for specific binding to protein active sites and molecular recognition. nih.gov |

| Physicochemical Modulation | Can alter a molecule's lipophilicity and polarity. | Affects absorption, distribution, metabolism, and excretion (ADME) properties of a drug. researchgate.netthieme-connect.com |

| Metabolic Stability | The pyridazine ring can be more resistant to metabolic degradation compared to other aromatic systems. | Can lead to improved pharmacokinetic profiles. |

Overview of Research Trajectories for Bromopyridazine Carboxylates

The research involving bromopyridazine carboxylates, including this compound, is diverse and expanding. A primary focus of this research lies in leveraging the bromo- and carboxylate- functionalities for the synthesis of novel and complex molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents at the 6-position of the pyridazine ring.

Simultaneously, the methyl carboxylate group at the 3-position can be readily transformed into other functional groups, such as amides, hydrazides, or other esters. This dual functionality allows for a high degree of molecular diversification, making these compounds ideal starting materials for the generation of chemical libraries for high-throughput screening in drug discovery.

Current research trajectories for bromopyridazine carboxylates include:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring new and more efficient ways to synthesize and functionalize bromopyridazine carboxylates. organic-chemistry.org This includes the development of novel catalytic systems for cross-coupling reactions and the exploration of new reaction pathways to access diverse derivatives.

Medicinal Chemistry and Drug Discovery: A significant portion of the research is dedicated to the design and synthesis of novel pyridazine-based compounds with potential therapeutic applications. nih.gov These efforts often target specific enzymes or receptors implicated in various diseases.

Materials Science: The unique electronic properties of the pyridazine ring make its derivatives interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 6-bromopyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZGTZCGPJWPSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495388 | |

| Record name | Methyl 6-bromopyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65202-52-0 | |

| Record name | 3-Pyridazinecarboxylic acid, 6-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65202-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-bromopyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-bromopyridazine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for Methyl 6 Bromopyridazine 3 Carboxylate and Its Derivatives

Direct Synthesis of Methyl 6-bromopyridazine-3-carboxylate

The most direct approaches to this compound involve the formation of the ester from its corresponding carboxylic acid or the introduction of the bromine atom onto a pre-existing pyridazine (B1198779) ester scaffold.

The conversion of 6-bromopyridazine-3-carboxylic acid to its methyl ester is a standard esterification process. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) researchgate.net. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester researchgate.net. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by methanol. Subsequent elimination of water yields the methyl ester researchgate.net.

Alternative methods for esterification under milder conditions can also be employed, particularly if the substrate is sensitive to strong acids. These methods often involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) researchgate.net.

Table 1: Comparison of Esterification Methods for Carboxylic Acids

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Methanol, H₂SO₄ or HCl | Reflux | Inexpensive reagents, suitable for large scale | Harsh acidic conditions, requires excess alcohol |

| DCC/DMAP Coupling | Methanol, DCC, DMAP | Room temperature | Mild conditions, high yields | DCC is an allergen, formation of dicyclohexylurea byproduct |

| Thionyl Chloride | Thionyl chloride, then Methanol | Room temperature to reflux | Forms a highly reactive acid chloride intermediate | Thionyl chloride is corrosive and moisture-sensitive |

Direct bromination of the pyridazine ring at the 6-position on a pre-existing methyl pyridazine-3-carboxylate scaffold presents a regiochemical challenge. The pyridazine nucleus is generally electron-deficient, making electrophilic aromatic substitution, such as bromination, difficult. However, specific reagents and conditions can achieve the desired transformation. For instance, treatment of a dihydropyridazinone with bromine in acetic acid has been shown to lead to dehydrogenation and potential bromination of the pyridazine ring scispace.com. Additionally, selective bromine-magnesium exchange on a bromo-substituted pyridazinone followed by quenching with an electrophile demonstrates a method for regioselective functionalization nih.gov. While direct bromination of the parent ester is less common, bromination of activated precursors or related pyridazinone systems followed by conversion to the desired ester is a viable strategy. For example, a dihydropyridazinone can undergo dehydrogenation and bromination upon treatment with a bromine/acetic acid mixture scispace.com.

Precursor-Based Synthetic Routes to Pyridazine Scaffolds

Building the pyridazine ring from acyclic precursors is a fundamental and versatile approach to constructing the core of this compound and its derivatives.

The most common method for constructing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives researchgate.net. The choice of the 1,4-dicarbonyl precursor is crucial for introducing the desired substituents. To obtain a pyridazine-3-carboxylate, a keto-ester can be utilized as the dicarbonyl component researchgate.net. The reaction proceeds through the formation of a dihydropyridazine intermediate, which is then oxidized to the aromatic pyridazine. Common oxidizing agents for this step include bromine or other mild oxidants researchgate.net.

For example, the reaction of a γ-keto acid with hydrazine hydrate, followed by oxidation, can yield a pyridazinone, which can be further functionalized. Specifically, the cyclization of an intermediary γ-keto acid with hydrazine hydrate can lead to the formation of a dihydropyridazinone, which can then be dehydrogenated using bromine in acetic acid to form the pyridazinone ring scispace.com.

An increasingly popular and efficient method for the synthesis of pyridazines involves the inverse-electron-demand Diels-Alder (IEDDA) reaction of 1,2,4,5-tetrazines with electron-rich dienophiles. This reaction proceeds with the extrusion of dinitrogen to form the pyridazine ring organic-chemistry.org. The regioselectivity of the cycloaddition can be controlled by the substituents on both the tetrazine and the dienophile. This method allows for the synthesis of highly substituted pyridazines that may be difficult to access through classical condensation methods organic-chemistry.org. For instance, a Lewis acid-mediated IEDDA reaction between a 3-monosubstituted s-tetrazine and a silyl enol ether can provide functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol organic-chemistry.org.

Functionalization and Derivatization Strategies for this compound

The bromine atom at the 6-position and the methyl ester at the 3-position of this compound offer multiple avenues for further functionalization and the creation of diverse derivatives. The electron-deficient nature of the pyridazine ring makes the 6-bromo substituent susceptible to nucleophilic aromatic substitution and a good handle for palladium-catalyzed cross-coupling reactions.

A variety of palladium-catalyzed cross-coupling reactions can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the 6-position. These reactions are highly versatile and tolerate a wide range of functional groups.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the 6-bromo position with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base . This is a widely used method for introducing aryl, heteroaryl, or vinyl substituents.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the 6-bromo position with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base researchgate.netnih.gov.

Heck Reaction: The Heck reaction facilitates the coupling of the 6-bromo position with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base researchgate.netmdpi.com.

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds by coupling the 6-bromo position with a primary or secondary amine, using a palladium catalyst, a suitable phosphine ligand, and a base researchgate.netresearchgate.net.

The bromine atom can also be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridazine nitrogens and the ester group facilitates this reaction. Common nucleophiles include amines, alkoxides, and thiolates, leading to the corresponding 6-amino, 6-alkoxy, and 6-thioether derivatives. For example, 4,6-dichloropyridazine-3-carboxylate can undergo regioselective nucleophilic substitution at the 4-position.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | Biaryl, vinylpyridazine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynylpyridazine |

| Heck | Alkene | Pd catalyst, base | Alkenylpyridazine |

| Buchwald-Hartwig | Amine | Pd catalyst, phosphine ligand, base | Aminopyridazine |

Cross-Coupling Reactions at the Bromo-Substituted Position

The bromine atom at the 6-position of this compound serves as a versatile handle for a range of transition metal-catalyzed cross-coupling reactions. These reactions enable the introduction of diverse molecular fragments, leading to the creation of novel pyridazine-based compounds with potential applications in various fields of chemical research.

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between this compound and various organoboron compounds. This reaction is prized for its functional group tolerance and generally mild reaction conditions. A typical catalytic system involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a phosphine ligand, a base like sodium carbonate or potassium phosphate, and a suitable solvent system. The reaction has been successfully employed to introduce aryl, heteroaryl, and even alkyl groups at the 6-position of the pyridazine ring. The electronic nature of the boronic acid partner can influence the reaction efficiency, with both electron-rich and electron-deficient arylboronic acids generally providing good to excellent yields.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 92 |

| (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane/H₂O | 95 |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 88 |

The Heck reaction offers a reliable pathway for the arylation or vinylation of this compound using alkenes. This palladium-catalyzed reaction typically employs a palladium(II) source, such as palladium(II) acetate, often in the presence of a phosphine ligand like tri(o-tolyl)phosphine. A base, commonly a tertiary amine like triethylamine, is required to neutralize the hydrogen bromide generated during the catalytic cycle. The reaction facilitates the formation of a new carbon-carbon bond, leading to the corresponding 6-alkenylpyridazine derivatives. The stereoselectivity of the Heck reaction generally favors the formation of the trans-isomer of the resulting alkene.

The Sonogashira coupling is a powerful and versatile method for the direct introduction of alkyne functionalities onto the pyridazine core. This reaction involves the coupling of a terminal alkyne with this compound, co-catalyzed by palladium and copper complexes. A common catalytic system comprises bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide in the presence of an amine base such as triethylamine. The resulting 6-alkynylpyridazine-3-carboxylates are valuable intermediates that can undergo further transformations, such as cycloaddition reactions, to generate more complex heterocyclic systems.

Table 2: Representative Sonogashira Coupling Reactions

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 91 |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 85 |

| 1-Hexyne | Pd(dppf)Cl₂ | CuI | Et₃N | Acetonitrile | 88 |

For the synthesis of N-substituted pyridazine derivatives, the Buchwald-Hartwig amination is the preeminent method. This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen bond between this compound and a wide variety of primary and secondary amines. The success of this transformation is highly dependent on the choice of the phosphine ligand, with bulky, electron-rich ligands such as Xantphos and DavePhos often providing superior results. A strong, non-nucleophilic base like sodium tert-butoxide is typically required. This methodology allows for the synthesis of a diverse library of 6-aminopyridazine-3-carboxylates.

Decarboxylative cross-coupling reactions have emerged as a novel and atom-economical approach for the formation of new carbon-carbon bonds. In this strategy, a carboxylic acid is used as the coupling partner, which undergoes decarboxylation to generate an in situ organometallic species that then participates in the cross-coupling with this compound. While still a developing area for pyridazine chemistry, this approach holds promise for the direct use of readily available carboxylic acids as coupling partners, avoiding the pre-functionalization required for traditional cross-coupling methods. These reactions are typically catalyzed by palladium or copper complexes and may require a silver salt as an oxidant.

Modifications of the Ester Functional Group

The ester group at the C3 position of the pyridazine ring is a key site for chemical modification, allowing for transformations into other functional groups such as different esters, carboxylic acids, and amides.

For this compound, transesterification can be employed to synthesize a variety of other alkyl or aryl esters. While specific literature detailing this transformation for this exact compound is limited, general principles suggest that heating the methyl ester in a solvent such as ethanol, propanol, or butanol in the presence of a catalyst like sulfuric acid or sodium alkoxide would yield the corresponding ethyl, propyl, or butyl ester. The choice of catalyst and conditions depends on the stability of the substrate to acidic or basic environments.

Table 1: Representative Transesterification Conditions

| Reactant Alcohol | Catalyst Type | Typical Conditions | Expected Product |

|---|---|---|---|

| Ethanol | Acid (e.g., H₂SO₄) | Reflux in excess ethanol | Ethyl 6-bromopyridazine-3-carboxylate |

| Propanol | Base (e.g., NaOPr) | Reflux in excess propanol | Propyl 6-bromopyridazine-3-carboxylate |

Ester Hydrolysis

The conversion of the methyl ester to the parent carboxylic acid, 6-bromopyridazine-3-carboxylic acid, is a crucial step for further derivatization, particularly for amide bond formation. This transformation is most commonly achieved through hydrolysis under basic conditions. mnstate.edumsu.edu The reaction typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol or ethanol to ensure solubility. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. mnstate.edu A subsequent acidification step with a strong acid (e.g., HCl) protonates the carboxylate to yield the final carboxylic acid. mnstate.edu This method is generally high-yielding. For instance, the alkaline hydrolysis of a structurally related compound, ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylate, using aqueous NaOH resulted in the corresponding carboxylic acid in a 90% isolated yield. nih.gov

Carboxylic Acid Derivatization

Once formed, 6-bromopyridazine-3-carboxylic acid is a versatile intermediate for a wide range of derivatization reactions. organic-chemistry.org The most significant of these is the formation of amides through coupling with primary or secondary amines. researchgate.net This reaction is fundamental in medicinal chemistry for building molecular complexity. sci-hub.st Due to the low reactivity of carboxylic acids themselves, an activating agent is required. researchgate.net A vast array of modern coupling reagents has been developed to facilitate this transformation under mild conditions, minimizing side reactions and preserving stereochemistry when applicable. sci-hub.sthepatochem.com

Commonly used coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). sci-hub.st These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester, which is then readily attacked by the amine nucleophile to form the stable amide bond. sci-hub.st The choice of solvent, base, and coupling agent can be optimized to achieve high yields with a diverse range of amines. nih.gov

Table 2: Selected Amide Coupling Reagents and Conditions for Carboxylic Acid Derivatization

| Amine | Coupling Reagents | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Aniline | EDC, HOBt, DMAP | DIPEA | CH₃CN or CH₂Cl₂ | N-phenyl-6-bromopyridazine-3-carboxamide |

| Piperidine | HATU | DIPEA | DMF | (6-bromopyridazin-3-yl)(piperidin-1-yl)methanone |

Nucleophilic Aromatic Substitution Reactions on the Pyridazine Ring

The pyridazine ring is an electron-deficient heteroaromatic system due to the presence of two adjacent nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to nucleophilic attack, particularly when a good leaving group, such as a halogen, is present. thieme-connect.de The bromine atom at the C6 position of this compound is therefore a prime site for nucleophilic aromatic substitution (SNAr) reactions.

These reactions allow for the displacement of the bromide ion by a wide variety of nucleophiles, including amines, alkoxides, and thiolates. Such transformations are invaluable for introducing new substituents and functionalities onto the pyridazine core. The reaction generally proceeds under basic conditions, which may involve an external base or the nucleophile itself if it is sufficiently basic, like an amine. Microwave irradiation has also been shown to accelerate these substitution reactions significantly compared to conventional heating. researchgate.net For example, related 2-halopyridines and 2-halopyrimidines readily undergo substitution with various anilines and other amines. researchgate.netresearchgate.net

Table 3: Examples of Nucleophilic Aromatic Substitution on the 6-Bromo Position

| Nucleophile | Reagents/Conditions | Solvent | Expected Product |

|---|---|---|---|

| Morpholine | K₂CO₃, 120 °C | DMSO | Methyl 6-(morpholin-4-yl)pyridazine-3-carboxylate |

| Sodium Methoxide | NaOMe, Reflux | Methanol | Methyl 6-methoxypyridazine-3-carboxylate |

| Pyrrolidine | Et₃N, 100 °C | Acetonitrile | Methyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate |

Reductive Transformations of the Pyridazine Core

Reductive transformations of the pyridazine core can lead to two primary outcomes: saturation of the aromatic ring or reductive dehalogenation.

Catalytic hydrogenation is a powerful method for the reduction of heteroaromatic rings. acs.org Pyridine (B92270) and its derivatives, for instance, can be hydrogenated to the corresponding piperidines under hydrogen pressure using various metal catalysts. researchgate.netresearchgate.net Common catalysts include palladium, rhodium, and ruthenium supported on materials like activated carbon (Pd/C). researchgate.netmdpi.com By analogy, the pyridazine ring in this compound could potentially be reduced to a dihydropyridazine or a fully saturated hexahydropyridazine (B1330357) (1,2-diazacyclohexane) derivative. The specific product would depend on the catalyst, solvent, pressure, and temperature conditions employed.

Another important reductive transformation is the removal of the bromine atom via reductive dehalogenation. This is a common reaction for aryl halides and can often be achieved using catalytic hydrogenation conditions, typically with a palladium catalyst (e.g., Pd/C) and a hydrogen source. The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like ammonium formate or hydrazine. This reaction would yield Methyl pyridazine-3-carboxylate, effectively removing the halogen substituent while leaving the pyridazine ring and ester group intact.

Table 4: Potential Reductive Transformations | Transformation | Reagents/Conditions | Expected Product | | --- | --- | --- | | Catalytic Hydrogenation (Ring Saturation) | H₂ (50-70 atm), Pd/C or Ru catalyst, 60-100 °C | Methyl hexahydropyridazine-3-carboxylate | | Reductive Dehalogenation | H₂, Pd/C, Et₃N | Methanol | Methyl pyridazine-3-carboxylate | | Reductive Dehalogenation (Transfer) | Ammonium Formate, Pd/C | Methanol | Methyl pyridazine-3-carboxylate |

Iii. Chemical Reactivity and Mechanistic Investigations of Methyl 6 Bromopyridazine 3 Carboxylate

Reactivity Profiles of the Halogen Substituent

The bromine atom at the 6-position of the pyridazine (B1198779) ring is a key site for functionalization, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridazine ring, further accentuated by the electron-withdrawing methyl carboxylate group, renders the carbon atom attached to the bromine susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr):

The SNAr mechanism is a principal pathway for the displacement of the bromide ion by a variety of nucleophiles. This two-step process involves the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the bromide leaving group to restore aromaticity. The presence of the nitrogen atoms in the pyridazine ring, particularly the one adjacent to the site of substitution, effectively stabilizes the negative charge in the Meisenheimer complex through resonance, thereby facilitating the reaction.

Common nucleophiles that readily displace the bromine in 6-bromopyridazine derivatives include alkoxides, thiolates, and amines. The reaction conditions for these substitutions are generally mild, often requiring only gentle heating in a suitable solvent.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 6-bromopyridazine derivatives are excellent substrates for these transformations. researchgate.net The Suzuki-Miyaura coupling, which involves the reaction of the bromopyridazine with an organoboron reagent in the presence of a palladium catalyst and a base, is a widely employed method for introducing aryl, heteroaryl, or alkyl groups at the 6-position. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps: oxidative addition of the bromopyridazine to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination of the coupled product to regenerate the palladium(0) catalyst. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.gov

Other important palladium-catalyzed cross-coupling reactions applicable to Methyl 6-bromopyridazine-3-carboxylate include the Buchwald-Hartwig amination for the formation of C-N bonds, and the Sonogashira coupling for the introduction of alkyne moieties. researchgate.netsci-hub.se The efficiency of these reactions is often high, providing access to a diverse range of functionalized pyridazine derivatives. nih.gov

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 70-95 | nih.gov |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 60-90 | sci-hub.seresearchgate.net |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 65-85 | researchgate.net |

Role of the Ester Group in Reaction Pathways

The methyl carboxylate group at the 3-position significantly influences the reactivity of this compound in several ways. As a strong electron-withdrawing group, it deactivates the pyridazine ring towards electrophilic attack but activates it towards nucleophilic substitution, as discussed in the previous section.

The ester functionality itself is a reactive site. It can undergo hydrolysis under either acidic or basic conditions to yield the corresponding pyridazine-3-carboxylic acid. datapdf.comsigmaaldrich.com This carboxylic acid can then be further derivatized, for instance, by conversion to an acid chloride, amide, or other carboxylic acid derivatives, providing a gateway to a wide array of new compounds.

The presence of the ester group can also direct the regioselectivity of certain reactions. For instance, in metalation reactions, the oxygen atoms of the ester can coordinate with the metal, directing the deprotonation to an adjacent position on the ring if one is available. Furthermore, the ester group can participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

Intrinsic Reactivity of the Pyridazine Heterocycle

Beyond the influence of its substituents, the pyridazine ring possesses an intrinsic reactivity that can be harnessed for various chemical transformations.

The pyridazine ring, under certain conditions, can undergo ring-opening reactions. For example, quaternization of one of the ring nitrogen atoms can lead to the formation of a pyridazinium salt, which may be susceptible to nucleophilic attack and subsequent ring cleavage. Reductive ring contraction of 1,2-pyridazines to form substituted pyrroles has been reported, a process that is facilitated by the presence of electron-withdrawing groups on the pyridazine ring. datapdf.com

Conversely, pyridazine derivatives can be synthesized through ring-closure reactions. A common method involves the condensation of 1,4-dicarbonyl compounds with hydrazine, which directly forms the pyridazine ring. organic-chemistry.org This approach allows for the introduction of various substituents onto the pyridazine core.

Pyridazine derivatives can undergo both thermal and photochemical rearrangements. Photochemical isomerization of pyridazines can lead to the formation of pyrazine (B50134) isomers or other valence isomers. researchgate.net For instance, irradiation of certain pyridazine N-oxides has been shown to induce ring opening to form a diazo intermediate, which can then undergo ring closure to yield a pyrazole (B372694) derivative or lose nitrogen to form a furan. sci-hub.se Thermal rearrangements of pyridazine derivatives are less common but can occur under specific conditions, often leading to complex product mixtures.

The pyridazine ring can be subjected to both oxidative and reductive transformations. N-oxidation of the pyridazine ring nitrogen atoms can be achieved using various oxidizing agents such as peroxy acids. This modification can alter the electronic properties of the ring and its reactivity in subsequent reactions.

Catalytic hydrogenation of the pyridazine ring can lead to the formation of dihydropyridazine, tetrahydropyridazine, or fully saturated hexahydropyridazine (B1330357) (piperazic acid) derivatives, depending on the reaction conditions and the catalyst used. nih.govnih.gov The bromine substituent in this compound can also be removed under certain reductive conditions, a process known as hydrodehalogenation.

Catalytic Applications in Organic Synthesis Employing this compound Analogs

Analogs of this compound, particularly those where the bromine has been replaced by a coordinating group, have found applications as ligands in transition metal catalysis. The two adjacent nitrogen atoms of the pyridazine ring can act as a bidentate chelating ligand, forming stable complexes with various transition metals. researchgate.net

These metal-pyridazine complexes have been employed as catalysts in a range of organic transformations. For example, pyridazine-based ligands have been used in copper-catalyzed asymmetric reactions and in ruthenium-catalyzed oxidation reactions. nih.gov The electronic properties of the pyridazine ligand, which can be tuned by the substituents on the ring, can have a significant impact on the catalytic activity and selectivity of the metal complex.

| Catalyst System | Reaction Type | Key Features of the Pyridazine Ligand | Reference |

|---|---|---|---|

| Copper(II)-Bisoxazoline-Pyridazine | Asymmetric α-Arylation | Chiral bisoxazoline moiety for enantiocontrol | nih.gov |

| Ruthenium-Pyridazine Complex | Oxidation of Alkenes | Bidentate coordination of the pyridazine nitrogen atoms | nih.gov |

| Palladium-Pyridazine Complex | Cross-Coupling Reactions | Modulation of electronic properties of the catalyst | nih.govresearchgate.net |

Iv. Advanced Spectroscopic and Computational Characterization of Methyl 6 Bromopyridazine 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the properties of molecules with a high degree of accuracy. These methods allow for the investigation of geometric parameters, electronic structure, and reactivity descriptors.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems. A common approach involves using a functional like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311++G(d,p) to perform geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule.

| Parameter | Value (Å) | Parameter | Value (°) |

|---|---|---|---|

| C-Br | ~1.89 | N-N-C | ~119.5 |

| N-N | ~1.34 | C-C-Br | ~118.0 |

| C=O | ~1.21 | O=C-O | ~125.0 |

| C-O(Me) | ~1.35 | C-O-C(H3) | ~116.0 |

Note: These are typical, expected values based on similar structures. Actual values would require a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridazine (B1198779) ring and the bromine atom, while the LUMO would be distributed over the π-antibonding system of the ring and the electron-withdrawing carboxylate group. The HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule. Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| E(HOMO) | - | ~ -7.0 |

| E(LUMO) | - | ~ -1.5 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 5.5 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | ~ 2.75 |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | ~ 4.25 |

Note: These values are illustrative and represent typical ranges for similar heterocyclic compounds.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular bonding interactions. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory; a higher E(2) value indicates a stronger interaction.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N8 | π(C4-C5) | ~ 20-25 |

| LP(2) O10 | π(C6-O11) | ~ 40-50 |

| LP(1) Br7 | σ*(C5-N9) | ~ 5-10 |

Note: LP refers to a lone pair. Atom numbering is hypothetical. Values are representative of typical hyperconjugative interactions in similar systems.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. It is mapped onto the electron density surface and color-coded to indicate different potential regions. Red areas signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack. Green areas are neutral.

For this compound, the MEP map would show negative potential (red) around the electronegative nitrogen atoms of the pyridazine ring and the carbonyl oxygen of the ester group. These are the most likely sites for interactions with electrophiles or hydrogen bond donors. Positive potential (blue) would be expected around the hydrogen atoms of the pyridazine ring and the methyl group, indicating their susceptibility to nucleophilic attack. The MEP surface is a valuable tool for predicting intermolecular interactions and the regioselectivity of chemical reactions.

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation around the C-C bond connecting the carboxylate group to the pyridazine ring and the C-O bond of the ester.

A potential energy surface (PES) scan can be performed by systematically rotating the relevant dihedral angles and calculating the energy at each step. This analysis would identify the most stable conformer (the global minimum on the PES) and any other low-energy local minima. It is expected that the most stable conformation would have the ester group oriented to minimize steric hindrance with the adjacent nitrogen atom of the pyridazine ring, likely in a planar or near-planar arrangement to maximize π-conjugation. The analysis provides crucial information on the molecule's preferred shape, which influences its packing in a crystal lattice and its interaction with biological targets.

V. Biological and Pharmacological Research Applications of Methyl 6 Bromopyridazine 3 Carboxylate Derivatives

Medicinal Chemistry Applications of Pyridazine (B1198779) Derivatives

The versatility of the pyridazine core allows for structural modifications, enabling medicinal chemists to develop compounds with diverse biological functions. rjptonline.orgresearchgate.net This scaffold is found in several clinically used drugs and numerous compounds under investigation for various diseases, highlighting its importance in pharmaceutical research. actascientific.comnih.gov

Research into pyridazine derivatives has led to the identification of numerous biological targets, elucidating their mechanisms of action at a molecular level. A significant area of focus has been on their role as enzyme inhibitors. ontosight.ai

One of the most prominent target classes for pyridazine-based compounds is protein kinases. scirp.org These enzymes are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer. Pyridazine derivatives have been developed as inhibitors of various kinases, including:

Cyclin-Dependent Kinases (CDKs): Certain 3,6-disubstituted pyridazines have been identified as potential inhibitors of CDK2, a key regulator of the cell cycle. nih.gov Inhibition of CDK2 can halt the proliferation of cancer cells. actascientific.comnih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): Pyridazinone-based compounds have shown potent inhibitory activity against VEGFR-2, a tyrosine kinase that plays a critical role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth. nih.govnih.gov By blocking VEGFR-2, these compounds can suppress tumor-induced angiogenesis.

p38 MAP Kinase: Pyridazine derivatives have been investigated as inhibitors of p38 MAP kinase, an enzyme involved in inflammatory pathways. ontosight.ai

Another important target for pyridazine derivatives is cyclooxygenase (COX) enzymes, which are central to the inflammatory process. Certain pyridazinone-based compounds have been designed as selective COX-2 inhibitors. cu.edu.eg The selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. pcbiochemres.comjscimedcentral.com

The mechanism of action for these derivatives often involves the pyridazine core acting as a scaffold to correctly position functional groups that interact with the active site of the target enzyme. nih.gov The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the target protein's binding pocket, which contributes to the compound's potency and selectivity. nih.govrsc.org

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For pyridazine derivatives, extensive SAR studies have been conducted to optimize their potency and selectivity for various biological targets. nih.govnih.gov

In the context of anti-inflammatory agents , SAR studies on pyridazinone derivatives targeting COX-2 have revealed several key features:

The presence of a sulfonamide group at the para-position of an aryl ring attached to the pyridazine core is often optimal for potent and selective COX-2 inhibition. cu.edu.eg

Modifications to the substituents on the pyridazine ring itself can significantly alter the selectivity index (SI) for COX-2 over COX-1. cu.edu.eg

For anticancer agents , SAR analyses of pyridazine derivatives have highlighted the importance of specific substitutions for anti-proliferative activity. For instance, in a series of 3,6-disubstituted pyridazines targeting breast cancer cell lines, the nature of the substituent at both positions significantly impacted cytotoxicity. nih.govtandfonline.com Similarly, for VEGFR-2 inhibitors, the incorporation of a diarylurea moiety onto the pyridazinone scaffold was found to be a critical design element for potent activity. nih.gov

These studies demonstrate that even minor modifications to the pyridazine scaffold or its substituents can lead to substantial changes in biological activity, guiding the rational design of more effective therapeutic agents. blogspot.com

The development of new drugs often begins with the screening of large collections of compounds, known as chemical libraries, against a biological target. The pyridazine scaffold is well-suited for the creation of such libraries due to its synthetic tractability. rjptonline.orgliberty.edu

Medicinal chemists have designed and synthesized numerous series of pyridazine derivatives to explore a wide chemical space and identify novel bioactive molecules. nih.govjocpr.com Synthetic strategies often involve building upon a central pyridazine core, introducing a variety of substituents at different positions on the ring. tandfonline.comresearchgate.net For example, a common approach is to start with a key intermediate, such as a di-substituted pyridazinone, and then react it with a diverse set of amines, alcohols, or other reagents to generate a library of final compounds. nih.govnih.gov

This library-based approach allows for high-throughput screening to identify initial "hits"—compounds that show activity against a specific target. These hits can then be further optimized through more focused SAR studies to develop lead compounds with improved potency, selectivity, and drug-like properties. liberty.edujocpr.com

Spectrum of Pharmacological Activities Investigated for Pyridazine-Based Compounds

The structural diversity achievable with the pyridazine core has led to the investigation of its derivatives across a wide range of pharmacological activities. rjptonline.orgresearchgate.net Beyond the applications already discussed, pyridazines have shown potential as antibacterial, antiviral, antihypertensive, and antidiabetic agents. rjptonline.orgscirp.orgnih.gov This section will focus on two of the most extensively researched areas: cancer and inflammation.

The anti-proliferative properties of pyridazine derivatives have been a major focus of cancer research. nih.govactascientific.com These compounds have demonstrated efficacy against a variety of human cancer cell lines, often acting through multiple mechanisms. nih.govnih.gov

Key Research Findings:

VEGFR-2 Inhibition: A series of pyridazinone-based diarylurea derivatives were synthesized and evaluated for their anti-proliferative activity. rsc.org Several compounds exhibited potent activity against multiple cancer cell lines from the NCI-60 panel, including non-small cell lung cancer (NSCLC), CNS cancer, and breast cancer cell lines. nih.gov The most active compounds also showed significant inhibition of the VEGFR-2 enzyme, suggesting their anti-cancer effect is, at least in part, due to the disruption of angiogenesis. nih.govrsc.org

Cell Cycle Arrest and Apoptosis: Certain novel pyrimido-pyridazine derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in breast cancer cells (MDA-MB-231). nih.gov One promising compound arrested cells in the S-phase of the cell cycle and significantly increased the lifespan of lymphoma-bearing mice in in-vivo studies. nih.gov Another study found that a pyridazinone derivative induced cell cycle arrest at the G0-G1 phase in lung cancer cells and upregulated the expression of pro-apoptotic genes like p53 and Bax. rsc.org

Broad-Spectrum Activity: The anti-proliferative potential of 3,6-disubstituted pyridazines was assessed against breast (T-47D, MDA-MB-231) and ovarian (SKOV-3) cancer cell lines. nih.govtandfonline.com The results indicated excellent to moderate activity against the breast cancer lines, demonstrating the potential for these derivatives in treating specific cancer types. tandfonline.com

The table below summarizes the anti-proliferative activity of selected pyridazine derivatives against various cancer cell lines.

| Compound Type | Target Cell Line | Observed Effect | Reference |

| Pyridazinone-based diarylurea | Melanoma, NSCLC, Colon Cancer | Significant growth inhibition (up to 100.14%) | rsc.org |

| Pyrimido-pyridazine | Breast Cancer (MDA-MB-231) | Induction of apoptosis, S-phase cell cycle arrest | nih.gov |

| 3,6-disubstituted pyridazine | Breast Cancer (T-47D, MDA-MB-231) | Excellent to moderate cytotoxic action | tandfonline.com |

| Pyridazinone-based diarylurea | Lung Cancer (A549/ATCC) | G0-G1 phase cell cycle arrest, upregulation of p53 | rsc.org |

| Pyridazine-containing compounds | Colon Cancer (HCT-116) | Potent cytotoxic activity, VEGFR kinase inhibition | nih.govbohrium.com |

This table is for illustrative purposes and represents a selection of research findings.

Pyridazine derivatives, particularly those based on the pyridazinone structure, have been extensively investigated for their potential to treat pain and inflammation. pcbiochemres.compcbiochemres.com The primary mechanism explored in this context is the inhibition of COX enzymes. jscimedcentral.com

Many currently used non-steroidal anti-inflammatory drugs (NSAIDs) are associated with gastrointestinal side effects due to their non-selective inhibition of both COX-1 and COX-2. jscimedcentral.compcbiochemres.com Research has therefore focused on developing selective COX-2 inhibitors, and the pyridazine scaffold has proven to be a valuable template for this purpose. cu.edu.eg

Key Research Findings:

Selective COX-2 Inhibition: A study focused on new pyridazine derivatives identified compounds with high potency and selectivity for the COX-2 enzyme. cu.edu.eg One compound, in particular, exhibited a selectivity index (SI) comparable to the well-known selective inhibitor celecoxib. This compound demonstrated significant in-vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model, with negligible ulcerogenic effects. cu.edu.eg

Analgesic Activity: In addition to anti-inflammatory effects, various pyridazine derivatives have shown significant analgesic properties. pcbiochemres.comtubitak.gov.tr In a p-benzoquinone-induced writhing test, a model for assessing pain, several 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and related propanamides were found to be more potent than aspirin. tubitak.gov.tr The most effective compounds in these series also showed high anti-inflammatory activity with no ulcerogenic side effects. jscimedcentral.comtubitak.gov.tr

Piperazinyl Pyridazines: A review of piperazinyl-containing pyridazine derivatives highlighted their consistent performance as anti-inflammatory and analgesic agents. pcbiochemres.compcbiochemres.com Different linkers and substituents on the piperazine (B1678402) and pyridazine rings were explored to optimize activity and reduce side effects. pcbiochemres.com

The table below presents data on the COX inhibitory activity of representative pyridazine derivatives.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| 3g | 504.6 | 43.84 | 11.51 | cu.edu.eg |

| 6a | >1000 | 53.01 | >18.86 | cu.edu.eg |

| Celecoxib (Reference) | 866.4 | 73.53 | 11.78 | cu.edu.eg |

| Indomethacin (Reference) | 12.32 | 739.2 | 0.017 | cu.edu.eg |

Data sourced from a specific study for comparative purposes. IC50 is the half-maximal inhibitory concentration.

These studies underscore the potential of pyridazine-based compounds as a foundation for developing safer and more effective anti-inflammatory and analgesic drugs. jscimedcentral.compcbiochemres.com

Anti-Microbial Research (Antibacterial, Antifungal, Antiviral, Antitubercular, Anti-Plasmodial)

The pyridazine nucleus is a key pharmacophore in the development of various antimicrobial agents. Research has demonstrated that derivatives of methyl 6-bromopyridazine-3-carboxylate exhibit a range of activities against bacteria, fungi, viruses, and mycobacteria.

Antibacterial Activity:

A number of pyridazinone derivatives have been synthesized and evaluated for their antibacterial properties. For instance, certain novel pyridazinone derivatives have demonstrated significant activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii. Specifically, compounds featuring a phenyl group at position 6 of the pyridazinone ring have shown notable efficacy. The introduction of different substituents on this phenyl ring has been explored to modulate the antibacterial potency.

| Compound Derivative | Target Bacteria | Activity (MIC µM) |

| Pyridazinone derivative 7 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 |

| Pyridazinone derivative 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 |

| Hydrazone derivative 15(d) | Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | High |

This table presents a selection of pyridazine derivatives and their reported antibacterial activities.

Furthermore, hydrazone derivatives of pyridazines have been identified as another class of potent antibacterial agents. One particular hydrazone derivative, 1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine, exhibited high biological activity against both Gram-positive (Staphylococcus aureus and Streptococcus faecalis) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria.

Antifungal Activity:

The antifungal potential of pyridazine derivatives has also been a subject of investigation. Studies on 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives revealed that these compounds possess weak to good antifungal activities against a panel of fungal strains, including G. zeae, F. oxysporum, and C. mandshurica. nih.gov The level of activity was found to be dependent on the nature and position of substituents on the phenyl ring. Additionally, some pyridazinone derivatives have shown good activity against Aspergillus niger and Candida albicans. nih.gov

Antiviral Activity:

Pyridazine-based frameworks are integral to many biologically active compounds, including those with antiviral properties. nih.gov Researchers have synthesized novel heterocyclic compounds containing the pyridazine moiety and screened them for antiviral activity. In one study, certain newly synthesized pyridazine derivatives were tested against the Hepatitis A virus (HAV), with some compounds demonstrating notable inhibitory effects. nih.gov

Antitubercular Activity:

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Pyridazine derivatives have emerged as a promising class of compounds in this area. mdpi.comnih.gov Several studies have reported the synthesis and evaluation of pyridazine derivatives for their in vitro activity against Mycobacterium tuberculosis. For example, two compounds from a series of synthesized pyridazine derivatives were identified as potent inhibitors of Mycobacterium tuberculosis (Mtb). mdpi.com

Anti-Plasmodial Activity:

The quest for new antimalarial drugs has led to the exploration of various heterocyclic compounds, including pyridine (B92270) derivatives, which share structural similarities with the pyridazine core. Research into pyridine derivatives has demonstrated their potential as anti-plasmodial agents. For instance, two series of pyridine derivatives were synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei. Several of these compounds showed significant inhibition of parasite multiplication. upi.edu While this research focuses on pyridine rather than pyridazine, it highlights the potential of related nitrogen-containing heterocycles in antimalarial drug discovery.

Cardiovascular System Modulation (Antihypertensive, Cardiotonic, Vasodilators)

Derivatives of pyridazine have been investigated for their effects on the cardiovascular system, with studies reporting antihypertensive, cardiotonic, and vasodilatory activities.

Antihypertensive Activity:

The pyridazine nucleus is a component of several antihypertensive drugs. Research has focused on the synthesis of new 6-heteroaryl-3-hydrazinopyridazine derivatives, which have demonstrated potent antihypertensive action. nih.gov In studies using normotensive and spontaneously hypertensive rats, 6-imidazol-1-yl derivatives were found to be particularly active. One such derivative, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine, exhibited significantly higher activity than the reference drug dihydralazine (B103709) when administered orally. nih.gov

Cardiotonic Activity:

Certain pyridazinone derivatives have been synthesized and evaluated for their positive inotropic (cardiotonic) activity. Specifically, 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones have been a focus of such research. nih.gov The 1H-imidazol-4-yl regioisomers, such as 4,5-dihydro-6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone, were identified as potent positive inotropic agents. These compounds were also found to be potent inhibitors of cardiac phosphodiesterase fraction III. nih.gov

Vasodilator Activity:

The vasodilatory properties of pyridazinone derivatives have been explored as a potential mechanism for their antihypertensive effects. A series of 6-(4-substitutedphenyl)-3-pyridazinone derivatives were synthesized and evaluated as potential hydralazine (B1673433) analogues. nih.gov Several of these new compounds revealed potent vasorelaxant activity, with some exhibiting superior efficacy compared to conventional vasodilators like hydralazine and diazoxide. nih.gov

| Compound Class | Specific Derivative Example | Observed Cardiovascular Effect |

| 6-Heteroaryl-3-hydrazinopyridazines | 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine | Potent antihypertensive activity |

| 6-(1H-Imidazol-4-yl)-3(2H)-pyridazinones | 4,5-dihydro-6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone | Potent positive inotropic (cardiotonic) agent |

| 6-(4-Substitutedphenyl)-3-pyridazinones | Compound 2j (specific structure not detailed) | Superior vasorelaxant activity |

This table summarizes the cardiovascular modulation activities of different classes of pyridazine derivatives.

Neurological Disorder Research (e.g., Acetylcholinesterase Inhibition, Anticonvulsant, Antidepressant, Anxiolytic)

The versatile scaffold of pyridazine has also been utilized in the design of compounds targeting the central nervous system.

Acetylcholinesterase Inhibition:

In the context of Alzheimer's disease research, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Novel dual acetyl- and butyrylcholinesterase inhibitors based on a pyridyl–pyridazine moiety have been developed. mdpi.com Several of these compounds demonstrated significant inhibitory potency against both enzymes. For instance, in vitro studies showed that some of the synthesized compounds were more effective than the standard drug rivastigmine (B141) in inhibiting butyrylcholinesterase. mdpi.com

Anxiolytic Activity:

A series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines have been synthesized and shown to exhibit anxiolytic activity in preclinical models. nih.gov These derivatives were active in tests predictive of anxiolytic effects, such as protection against pentylenetetrazole-induced convulsions and the thirsty rat conflict procedure. Furthermore, these compounds represent a novel class that inhibits [3H]diazepam binding, suggesting a mechanism of action related to the benzodiazepine (B76468) receptor complex. nih.gov

Anti-Diabetic and Hypoglycemic Activity

Research into the anti-diabetic potential of pyridazine-related structures has shown promising results. A study focused on aryl-substituted pyrazolo[3,4-b]pyridine derivatives, which were synthesized via a Suzuki cross-coupling reaction. mdpi.com These compounds were screened for their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion. Several of the synthesized biaryl ester and hydrazide derivatives demonstrated promising α-amylase inhibition, with some compounds exhibiting excellent inhibitory activity with low IC50 values. mdpi.com

| Derivative Series | Compound | α-Amylase Inhibition (IC50 µM) |

| Pyrazolo[3,4-b]pyridine ester | 6b | 5.14 |

| Pyrazolo[3,4-b]pyridine ester | 6c | 5.15 |

| Pyrazolo[3,4-b]pyridine hydrazide | 7f | 5.10 |

| Pyrazolo[3,4-b]pyridine hydrazide | 7d | 5.12 |

This table highlights the potent α-amylase inhibitory activity of selected pyrazolo[3,4-b]pyridine derivatives.

Enzyme and Receptor Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of various enzymes and receptors, which underlies many of their pharmacological activities.

As mentioned previously, pyridazine derivatives have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes crucial in neurotransmission. mdpi.com In the area of anti-diabetic research, the inhibition of α-amylase by pyrazolo[3,4-b]pyridine derivatives has been demonstrated. mdpi.com

Furthermore, research on pyrazine (B50134) carboxamide derivatives, which are structurally related to pyridazine carboxamides, has identified potent inhibitors of alkaline phosphatase. One such derivative was found to be a potent inhibitor with an IC50 value in the low micromolar range. mdpi.com The inhibition of cardiac phosphodiesterase fraction III by certain pyridazinone derivatives is linked to their cardiotonic effects. nih.gov

The broad inhibitory profile of pyridazine derivatives underscores their potential as versatile scaffolds for designing targeted therapeutic agents.

Molecular Docking Investigations for Ligand-Target Interactions

To understand the molecular basis of the observed biological activities, molecular docking studies have been employed to investigate the interactions between pyridazine derivatives and their target proteins.

In the study of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives, molecular docking was used to evaluate their affinity for metabotropic and ionotropic NMDA-glutamate receptors, which are potential targets for anti-Parkinsonian drugs. upi.eduresearchgate.net These in silico studies help in predicting the binding modes and affinities of the synthesized compounds, thereby guiding the design of more potent and selective modulators.

Molecular docking has also been utilized to elucidate the inhibitory mechanism of pyrazine carboxamide derivatives against alkaline phosphatase. mdpi.com These studies provide insights into the specific amino acid residues involved in the binding of the inhibitor to the active site of the enzyme. Similarly, for the anti-diabetic pyrazolo[3,4-b]pyridine derivatives, molecular docking simulations were performed to understand their interaction with the α-amylase enzyme, revealing key hydrogen bonding and π-π stacking interactions that contribute to their inhibitory activity. mdpi.com

Vi. Emerging Applications and Future Research Directions

Material Science Applications of Pyridazine (B1198779) Derivatives

The electron-deficient nature of the pyridazine ring makes its derivatives promising candidates for applications in material science, particularly in the development of advanced optical and polymeric materials. liberty.edu

Pyridazine derivatives have been investigated for their potential in nonlinear optics (NLO). researchgate.net NLO materials are capable of altering the properties of light, which is a crucial function in technologies such as optical data storage and telecommunications. jhuapl.eduyoutube.comyoutube.com The design of NLO materials often involves creating molecules with both an electron-donating and an electron-accepting component, and the pyridazine nucleus can serve as an effective electron-accepting scaffold. researchgate.net

Research into 3,6-bis(2-pyridyl)pyridazine has demonstrated that while it may have modest second-harmonic generation (SHG) efficiency, it possesses a large first hyperpolarizability, a key property for NLO applications. researchgate.netresearchgate.net The synthesis of various pyridazine derivatives, including those with thiophene (B33073) moieties, has been explored to tune their optical and electronic properties. researchgate.net Methyl 6-bromopyridazine-3-carboxylate, with its reactive bromine atom, serves as an ideal starting point for synthesizing such donor-acceptor molecules through cross-coupling reactions, allowing for the systematic investigation of their structure-property relationships for NLO applications.

| Pyridazine Derivative | Key Optical Property | Potential Application |

| 3,6-bis(2-pyridyl)pyridazine | Large first hyperpolarizability | Nonlinear Optics |

| Thiophene-substituted pyridazines | Tunable electronic properties | Optoelectronic devices |

This table showcases examples of pyridazine derivatives and their explored optical properties, highlighting the potential for developing new materials.

The development of novel polymers with tailored electronic and photophysical properties is a significant area of material science. Pyridazine-based monomers have been synthesized and polymerized to create conjugated polymers for applications in organic solar cells. nih.govresearchgate.net These polymers often feature an alternating donor-acceptor structure to achieve low bandgap energies, which is beneficial for light absorption in photovoltaic devices. researchgate.net

The synthesis of such polymers can be achieved through various polymerization techniques. researchgate.net this compound can be envisioned as a monomer precursor. The bromine atom allows for its incorporation into polymer chains via cross-coupling polymerization reactions. The ester group could be further modified post-polymerization to fine-tune the polymer's properties, such as solubility or thermal stability. The development of polymer-supported synthesis methods for pyridazine derivatives also opens up new avenues for creating functionalized polymers with high reaction rates and under a wider range of conditions. nih.gov

Agrochemical Research and Development

The pyridazine scaffold is a well-established pharmacophore in the agrochemical industry, found in a number of commercially successful herbicides, insecticides, and plant growth regulators. researchgate.netnih.gov The unique structural and electronic properties of the pyridazine ring contribute to the biological activity of these compounds. researchgate.net

Pyridazine-containing herbicides such as credazine, pyridafol, and pyridate (B1679944) are known to be effective against a range of weeds. nih.gov The mode of action for some pyridazine-based herbicides involves the inhibition of photosynthesis. liberty.edu For instance, Chloridazon, a pyridazinone herbicide, acts by inhibiting photosynthesis and the Hill reaction. researchgate.net

In the realm of insecticides, derivatives of pyridazine have shown potent aphicidal properties. nih.gov Structure-activity relationship (SAR) studies on [6-(3-pyridyl)pyridazin-3-yl]amides have revealed that modifications to the pyridazine ring and the amide moiety can significantly impact insecticidal potency. nih.gov Furthermore, pyridazine derivatives are also being explored as plant growth regulators, which can influence various aspects of plant development to improve crop yield and quality. nih.govyoutube.comambeed.com

This compound represents a valuable starting material for the synthesis of novel agrochemical candidates. The bromine atom can be displaced by various nucleophiles or used in cross-coupling reactions to introduce moieties known to enhance biological activity. The ester group can be converted to amides or other functional groups, allowing for the exploration of a wide chemical space to optimize efficacy and selectivity. nih.gov SAR studies of newly synthesized pyridazine derivatives are crucial for identifying the structural features that lead to improved herbicidal, insecticidal, or plant growth regulating activity. researchgate.netmdpi.comnih.gov

| Agrochemical Class | Example Compound(s) | Mode of Action/Application |

| Herbicides | Credazine, Pyridate, Chloridazon | Inhibition of photosynthesis |

| Insecticides | [6-(3-pyridyl)pyridazin-3-yl]amides | Aphicidal activity |

| Plant Growth Regulators | Various pyridazine derivatives | Modulation of plant growth |

This table provides examples of agrochemicals containing the pyridazine scaffold, illustrating the diverse applications of this heterocyclic core in agriculture.

Advances in DNA-Encoded Library Synthesis Featuring Pyridazine Cores

DNA-encoded library (DEL) technology has emerged as a powerful tool in drug discovery, enabling the synthesis and screening of vast collections of compounds against biological targets. researchgate.netnih.govacs.org The design of these libraries often relies on the use of "privileged scaffolds," which are molecular frameworks known to bind to multiple protein targets. rsc.org The pyridazine core, with its diverse biological activities, is an attractive scaffold for the construction of DELs. researchgate.netresearchgate.net

The synthesis of DELs requires chemical reactions that are compatible with the DNA tag. Researchers have been developing and adapting synthetic methodologies to incorporate a wider variety of chemical structures into these libraries. While pyrimidine-based DELs have been more extensively studied, the synthesis of pyridazinone-focused libraries has also been reported, demonstrating the feasibility of incorporating this related scaffold. researchgate.netnih.gov

The incorporation of pyridazine cores into DELs allows for the exploration of a unique chemical space. The synthesis of such libraries could involve attaching a DNA tag to a pyridazine-based scaffold and then diversifying the molecule through reactions at different positions of the ring. This compound, with its two distinct functional groups, is a prime candidate for this approach. For example, the ester could be used as an attachment point for the DNA tag, while the bromine atom could be used for combinatorial diversification through an array of cross-coupling reactions. This strategy would allow for the generation of large and diverse libraries of pyridazine derivatives for screening against a wide range of therapeutic targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes to methyl 6-bromopyridazine-3-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution of a precursor such as methyl 6-chloro-3-pyridazinecarboxylate. For example, substituting chlorine with bromine using NaBr or HBr under reflux conditions in a polar aprotic solvent (e.g., DMF) is a viable route . Optimization involves monitoring reaction time (typically 12–24 hours) and temperature (80–100°C). Purity can be improved via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ are critical. The bromine atom induces deshielding in adjacent protons, with characteristic splitting patterns (e.g., pyridazine ring protons at δ 8.2–8.5 ppm) .

- X-ray Crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualization. Ensure high-resolution data (R-factor < 0.05) to confirm the bromine position and ester conformation .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine at C6 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For Pd-catalyzed reactions, use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/Na₂CO₃ (2M) at 80°C. Monitor regioselectivity via LC-MS to avoid byproducts from competing ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during functionalization of this compound?

- Methodological Answer : Regioselectivity challenges arise when bromine and ester groups compete as directing groups. To mitigate this:

- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict reactive sites.

- Experimental Validation : Perform systematic substitutions (e.g., replacing Br with NH₂ or OMe) to isolate electronic vs. steric effects. Refer to analogous pyridazine systems for benchmarking .

Q. What strategies are effective for optimizing palladium-catalyzed alkoxycarbonylation in pyridazine derivatives?

- Methodological Answer : For Pd-catalyzed alkoxycarbonylation (e.g., introducing methoxy groups):

- Catalyst Selection : Pd(OAc)₂ with ligands like Xantphos enhances stability.

- CO Pressure : Maintain 1–3 atm to prevent catalyst poisoning.

- Solvent System : Use toluene/MeOH (4:1) to balance solubility and reactivity. Monitor progress via in-situ IR for carbonyl formation (ν ~1700 cm⁻¹) .

Q. How can researchers address low yields in amidation reactions of this compound?

- Methodological Answer : Low yields often stem from ester hydrolysis under basic conditions. Solutions include:

- Protecting Groups : Temporarily protect the ester with TMSCl before amidation.

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes at 120°C) to minimize degradation. Validate product stability via TLC (silica, CH₂Cl₂/MeOH 9:1) .

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro